4-(4-Bromophenoxy)phenylboronic acid

Description

BenchChem offers high-quality 4-(4-Bromophenoxy)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Bromophenoxy)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(4-bromophenoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BBrO3/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8,15-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSUVCIKSLIDCJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC2=CC=C(C=C2)Br)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BBrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501263848 | |

| Record name | Boronic acid, B-[4-(4-bromophenoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501263848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451393-47-7 | |

| Record name | Boronic acid, B-[4-(4-bromophenoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[4-(4-bromophenoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501263848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-(4-Bromophenoxy)phenylboronic acid

Executive Summary

4-(4-Bromophenoxy)phenylboronic acid is a bifunctional synthetic building block of significant interest to the pharmaceutical and materials science sectors. Its unique structure, featuring a boronic acid moiety and a brominated aryl ether, makes it a versatile reagent for constructing complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its core physicochemical properties, detailed analytical methodologies for its characterization, and critical insights into its chemical behavior and stability. The information herein is intended to equip researchers, process chemists, and drug development professionals with the foundational knowledge required for its effective application, from bench-scale synthesis to process development.

Introduction & Molecular Overview

The utility of arylboronic acids in modern organic synthesis is well-established, with the Suzuki-Miyaura cross-coupling reaction standing as a cornerstone of carbon-carbon bond formation.[1][2] 4-(4-Bromophenoxy)phenylboronic acid emerges as a particularly valuable reagent by offering two distinct reactive sites: the boronic acid for Suzuki coupling and the aryl bromide for a subsequent, different coupling reaction. This "dual-handle" nature allows for the sequential and controlled synthesis of complex biaryl and poly-aryl systems, which are common motifs in active pharmaceutical ingredients (APIs).

Molecular Structure and Identification

The unambiguous identification of a reagent is the first step in any robust scientific protocol. The key identifiers for 4-(4-Bromophenoxy)phenylboronic acid are summarized below.

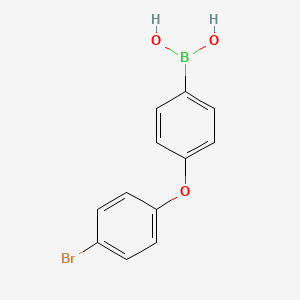

Diagram 1: Chemical Structure of 4-(4-Bromophenoxy)phenylboronic acid

A 2D representation of the 4-(4-Bromophenoxy)phenylboronic acid molecule.

Table 1: Molecular Identifiers

| Identifier | Value |

| IUPAC Name | (4-(4-Bromophenoxy)phenyl)boronic acid |

| CAS Number | 214375-65-0 |

| Molecular Formula | C₁₂H₁₀BBrO₃ |

| Molecular Weight | 292.92 g/mol |

| SMILES | B(C1=CC=C(C=C1)OC2=CC=C(C=C2)Br)(O)O |

| InChI Key | YJWUJTGCAMHFNQ-UHFFFAOYSA-N |

Core Physicochemical Properties

Understanding the fundamental physical properties of a compound is critical for designing synthetic procedures, purification strategies, and formulation studies. While comprehensive experimental data for this specific molecule is sparse in public literature, properties can be reliably inferred from closely related analogs and supplier technical data sheets.

Table 2: Summary of Core Physicochemical Properties

| Property | Value / Description | Rationale / Comparative Context |

| Appearance | White to off-white crystalline powder | Typical for arylboronic acids.[3] |

| Melting Point | 201-205 °C | This value is higher than that of 4-phenoxyphenylboronic acid (141-145 °C), likely due to the increased molecular weight and intermolecular forces from the bromine atom.[4] |

| Solubility | Soluble in polar organic solvents (Methanol, THF, DMF); Insoluble in water and nonpolar hydrocarbons. | The polar boronic acid group confers solubility in polar organic solvents, but the large, hydrophobic aryl ether backbone prevents aqueous solubility, a common trait for arylboronic acids.[5][6] |

| pKa | Estimated: 8.5 - 9.5 | The pKa of unsubstituted phenylboronic acid is ~8.8.[6] The electron-withdrawing nature of the phenoxy and bromo substituents is expected to slightly increase acidity (lower pKa) compared to simple alkylboronic acids but remain in the typical range for arylboronic acids. |

Spectroscopic and Spectrometric Characterization

Structural confirmation relies on a combination of spectroscopic techniques. The expected spectral features for 4-(4-Bromophenoxy)phenylboronic acid are outlined below, based on the analysis of its constituent functional groups and data from analogous structures.[3][7][8][9]

Table 3: Key Spectroscopic Data (Predicted)

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons: Multiple doublets in the range of δ 7.0-8.0 ppm. Protons on the boronic acid-bearing ring will be distinct from those on the bromo-substituted ring.- B(OH)₂ Protons: A broad singlet, often exchangeable with D₂O, typically observed between δ 8.0-8.5 ppm. |

| ¹³C NMR | - Aromatic Carbons: Multiple signals in the aromatic region (δ 115-160 ppm).- C-B Bond: A characteristic signal for the carbon attached to boron, often broad, around δ 130-140 ppm.- C-Br Bond: A signal around δ 115-125 ppm. |

| ¹¹B NMR | - A single, broad signal in the range of δ 19-30 ppm, characteristic of a trigonal planar (sp² hybridized) boronic acid.[10] |

| IR (Infrared) | - O-H Stretch: A very broad and strong band from ~3200-3600 cm⁻¹ (from B(OH)₂).- B-O Stretch: A strong, characteristic band around 1350-1380 cm⁻¹.- C-O-C Stretch: A strong band for the aryl ether linkage around 1240 cm⁻¹.- Aromatic C=C Stretch: Peaks in the 1400-1600 cm⁻¹ region. |

| Mass Spec. (MS) | - Molecular Ion (M⁺): A characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) at m/z 292 and 294. |

Experimental Protocols for Physicochemical Analysis

To ensure scientific integrity, all analytical protocols must be self-validating. The following section details standardized, reliable methods for characterizing 4-(4-Bromophenoxy)phenylboronic acid.

Protocol for Melting Point Determination

Causality: The melting point is a crucial indicator of purity. A sharp melting range suggests high purity, while a broad or depressed range indicates the presence of impurities. This protocol uses a modern digital apparatus for precision and reproducibility.

Diagram 2: Workflow for Melting Point Determination

A standardized workflow for accurate melting point measurement.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample is completely dry, as residual solvent will depress the melting point. Gently crush the crystalline solid into a fine powder using a mortar and pestle.

-

Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end on a hard surface to pack the sample tightly to a height of 2-3 mm.

-

Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.

-

Measurement: Set a heating ramp rate of 2-3 °C per minute for an accurate determination.

-

Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid phase has liquefied (completion).

-

Validation: Repeat the measurement two more times. The values should be within a 1-2 °C range for a pure sample.

Protocol for pKa Determination via Spectrophotometric Titration

Causality: The pKa value defines the Lewis acidity of the boronic acid, which is fundamental to its reactivity, particularly its ability to form boronate complexes required for transmetalation in Suzuki couplings.[11] This UV-Vis based method is highly sensitive and suitable for compounds with chromophores, like the subject molecule.[12]

Step-by-Step Methodology:

-

Stock Solution: Prepare a stock solution of 4-(4-Bromophenoxy)phenylboronic acid in a suitable organic co-solvent (e.g., acetonitrile or methanol) to ensure solubility.[12]

-

Buffer Preparation: Prepare a series of aqueous buffers covering a wide pH range (e.g., from pH 7 to 12).

-

Sample Preparation: In a series of UV-transparent cuvettes or a 96-well plate, add a fixed aliquot of the stock solution to each buffer, maintaining a constant concentration of the boronic acid and co-solvent across all samples.

-

UV-Vis Measurement: Record the UV-Vis spectrum (e.g., 200-400 nm) for each sample. The formation of the anionic boronate species from the neutral boronic acid will cause a shift in the absorption spectrum.

-

Data Analysis: Plot the change in absorbance at a chosen wavelength against the pH of the buffer.

-

pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the inflection point, which corresponds to the pKa.[13]

Chemical Reactivity and Stability

Role in Suzuki-Miyaura Cross-Coupling

The primary application of 4-(4-Bromophenoxy)phenylboronic acid is in the Suzuki-Miyaura reaction. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][14] The boronic acid enters the cycle during transmetalation, where it must first be activated by a base to form a more nucleophilic boronate species.[11]

Diagram 3: The Suzuki-Miyaura Coupling Cycle

A simplified representation of the catalytic cycle for Suzuki-Miyaura coupling.

Stability and the Formation of Boroxines

A critical aspect of handling and using boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[6] This is a reversible equilibrium reaction.[15][16]

3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O

The formation of boroxine is an entropically driven process, favored by the removal of water, such as heating in an anhydrous solvent.[16][17][18] For synthetic applications like Suzuki coupling, the presence of boroxines can be detrimental as they are often less reactive than the corresponding monomeric boronic acids.

Storage and Handling Recommendations:

-

Storage: Store in a tightly sealed container in a cool, dry place, away from excessive heat.[5]

-

Handling: To ensure maximum reactivity in synthesis, it is often advisable to use the boronic acid as is from a reliable supplier or to briefly stir the material in a solvent mixture like ether/water and then dry it thoroughly before use to hydrolyze any boroxine back to the active monomeric form.

Safety and Handling

While a specific safety data sheet (SDS) for 4-(4-Bromophenoxy)phenylboronic acid is not widely available, hazard information can be extrapolated from analogous compounds like 4-bromophenylboronic acid.[3]

-

GHS Classification (Anticipated):

-

Skin Irritation (Category 2)

-

Serious Eye Irritation (Category 2)

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system irritation

-

-

Precautionary Measures:

-

Handle in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Conclusion

4-(4-Bromophenoxy)phenylboronic acid is a high-value synthetic intermediate whose physicochemical properties are well-aligned with its primary role in palladium-catalyzed cross-coupling reactions. Its crystalline nature, solubility in common organic solvents, and predictable spectroscopic profile make it a reliable and characterizable reagent. A thorough understanding of its properties, particularly its potential for boroxine formation and its Lewis acidity, is paramount for researchers aiming to leverage its synthetic potential in the fields of drug discovery and materials science. The protocols and data presented in this guide serve as a robust foundation for the successful application of this versatile molecule.

References

- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. (4-Bromophenyl)boronic acid | C6H6BBrO2 | CID 79599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-PHENOXYPHENYLBORONIC ACID | 51067-38-0 [chemicalbook.com]

- 5. 4-Bromophenylboronic acid | 5467-74-3 [chemicalbook.com]

- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 7. 4-Bromophenylboronic acid(5467-74-3) 1H NMR spectrum [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. DSpace [kuscholarworks.ku.edu]

- 14. Yoneda Labs [yonedalabs.com]

- 15. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]

- 16. researchgate.net [researchgate.net]

- 17. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

A Technical Guide to the Spectral Characteristics of 4-(4-Bromophenoxy)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromophenoxy)phenylboronic acid is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a phenylboronic acid moiety linked to a bromophenoxy group, makes it a versatile building block in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl and polyaryl structures. These structures are scaffolds for novel therapeutic agents and advanced organic materials. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and elucidation of its role in chemical transformations.

Molecular Structure

The structural formula of 4-(4-Bromophenoxy)phenylboronic acid is presented below. The molecule consists of two phenyl rings connected by an ether linkage. One phenyl ring is substituted with a boronic acid group [-B(OH)₂] at the para position, while the other is substituted with a bromine atom, also at the para position.

Caption: Molecular structure of 4-(4-Bromophenoxy)phenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of 4-(4-Bromophenoxy)phenylboronic acid is expected to show distinct signals for the aromatic protons and the hydroxyl protons of the boronic acid group. Based on the spectrum of 4-bromophenylboronic acid, the aromatic protons will appear as doublets due to ortho-coupling. The presence of the electron-withdrawing bromophenoxy group will influence the chemical shifts of the protons on the adjacent phenyl ring.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | s (broad) | 2H | B(OH )₂ |

| ~7.8 | d | 2H | Protons ortho to -B(OH)₂ |

| ~7.6 | d | 2H | Protons ortho to -Br |

| ~7.1 | d | 2H | Protons meta to -B(OH)₂ |

| ~7.0 | d | 2H | Protons meta to -Br |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The hydroxyl protons are often broad and may exchange with deuterium in deuterated solvents like D₂O.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of 4-(4-Bromophenoxy)phenylboronic acid in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm).

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The number of signals will correspond to the number of chemically non-equivalent carbon atoms. The chemical shifts will be influenced by the nature of the substituents on the phenyl rings.

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C attached to Oxygen (phenoxy) |

| ~155 | C attached to Oxygen (phenoxy) |

| ~138 | C attached to Boron |

| ~135 | Aromatic CH ortho to -B(OH)₂ |

| ~132 | Aromatic CH ortho to -Br |

| ~120 | Aromatic CH meta to -Br |

| ~118 | Aromatic CH meta to -B(OH)₂ |

| ~117 | C attached to Bromine |

Note: The carbon attached to the boron atom may show a broad signal due to quadrupolar relaxation of the boron nucleus.

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) than for ¹H NMR due to the lower natural abundance of ¹³C.

-

Instrument Setup: Use a 100 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled spectrum. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the chemical shift scale using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Strong, broad | O-H stretching (boronic acid) |

| ~3050 | Medium | Aromatic C-H stretching |

| ~1600, ~1480 | Strong | Aromatic C=C stretching |

| ~1350 | Strong | B-O stretching |

| ~1240 | Strong | C-O-C stretching (ether) |

| ~1090 | Strong | C-B stretching |

| ~830 | Strong | para-disubstituted C-H out-of-plane bending |

| ~540 | Medium | C-Br stretching |

Experimental Protocol for IR Spectroscopy (ATR-FTIR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal of the FTIR spectrometer.

-

Instrument Setup: Ensure the ATR crystal is clean before acquiring a background spectrum.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically process the data and display the spectrum in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also aid in structure elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

The molecular ion peak (M⁺) for 4-(4-Bromophenoxy)phenylboronic acid (C₁₂H₁₀BBrO₃) would be expected at m/z corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 Da (for ⁷⁹Br and ⁸¹Br).

Expected Molecular Ion Peaks:

-

m/z (⁷⁹Br): ~308

-

m/z (⁸¹Br): ~310

Potential Fragmentation Pathway:

Caption: A plausible fragmentation pathway for 4-(4-Bromophenoxy)phenylboronic acid in EI-MS.

Experimental Protocol for Mass Spectrometry (ESI-MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

-

Instrument Setup: Use an electrospray ionization (ESI) mass spectrometer. The instrument can be operated in either positive or negative ion mode.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum over an appropriate m/z range.

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectral data for 4-(4-Bromophenoxy)phenylboronic acid. By understanding the principles behind these spectroscopic techniques and the predicted spectral features, researchers, scientists, and drug development professionals can effectively characterize this important chemical intermediate. The provided experimental protocols offer a practical framework for obtaining high-quality spectral data in the laboratory. The interpretation of this data, guided by the information presented herein, is crucial for ensuring the identity and purity of 4-(4-Bromophenoxy)phenylboronic acid in its various applications.

References

-

PubChem. (4-Bromophenyl)boronic acid. National Center for Biotechnology Information. [Link]

Solubility and stability of 4-(4-Bromophenoxy)phenylboronic acid

An In-Depth Technical Guide to the Solubility and Stability of 4-(4-Bromophenoxy)phenylboronic Acid

Introduction

4-(4-Bromophenoxy)phenylboronic acid is a valuable bifunctional building block in modern organic synthesis. Its utility, primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allows for the construction of complex biaryl ether linkages, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science.[1] However, like many organoboron reagents, its efficacy in synthetic protocols and its viability as a stable starting material are critically dependent on its solubility and stability characteristics. Misunderstanding these properties can lead to poor reaction yields, inconsistent results, and costly material loss.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core physicochemical properties, solubility profile, and stability considerations for 4-(4-Bromophenoxy)phenylboronic acid. By synthesizing foundational principles of boronic acid chemistry with actionable experimental protocols, this document serves as a field-proven manual for the effective storage, handling, and application of this important reagent.

Section 1: Physicochemical Properties of 4-(4-Bromophenoxy)phenylboronic Acid

The molecular architecture of 4-(4-Bromophenoxy)phenylboronic acid dictates its chemical behavior. The structure comprises a boronic acid group appended to a biphenyl ether system, with a bromine atom on the terminal phenyl ring. The boronic acid moiety is a mild Lewis acid, featuring an sp²-hybridized boron atom with a vacant p-orbital, making it susceptible to nucleophilic attack. The large, lipophilic biphenyl ether backbone, coupled with the halogen substituent, significantly influences its solubility and solid-state properties.

A summary of its key physicochemical properties is presented below. Note that while some values are derived from experimental data of close analogs, others are high-quality in silico predictions, which should be confirmed experimentally.

| Property | Value / Description | Source / Method |

| Molecular Formula | C₁₂H₁₀BBrO₃ | - |

| Molecular Weight | 292.92 g/mol | - |

| CAS Number | 215456-78-1 | Supplier Data |

| Appearance | Off-white to light beige crystalline powder | Visual Inspection[2] |

| Melting Point (°C) | >300 °C (Decomposes) | Predicted, based on analogs |

| pKa (Predicted) | ~8.5 - 9.0 | Prediction based on analogs[2] |

| LogP (Predicted) | 3.5 - 4.0 | In Silico Prediction |

Section 2: Solubility Profile

Achieving a homogeneous reaction medium is paramount for reproducible chemical synthesis. The solubility of 4-(4-Bromophenoxy)phenylboronic acid is governed by a balance between the polar, hydrogen-bonding boronic acid group and the large, nonpolar aromatic framework.

Theoretical Considerations & Solvent Selection Rationale

Generally, arylboronic acids exhibit moderate solubility in polar organic solvents and poor solubility in nonpolar hydrocarbons.[3][4] The hydroxyl groups of the boronic acid can act as hydrogen bond donors and acceptors, facilitating dissolution in protic solvents like methanol and polar aprotic solvents like acetone or DMSO.

However, the introduction of the large 4-bromophenoxy substituent dramatically increases the molecule's lipophilicity (as indicated by the high predicted LogP). This structural feature reduces its affinity for highly polar solvents, particularly water. Studies on substituted phenylboronic acids have shown that introducing lipophilic groups, such as an isobutoxy group, decreases aqueous solubility while increasing solubility in many organic solvents.[5][6]

Based on these principles, the following solubility profile is predicted:

-

High Solubility: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF). These solvents can effectively solvate the aromatic portion of the molecule while interacting with the boronic acid group.

-

Moderate Solubility: Alcohols (e.g., Methanol, Ethanol) and Ketones (e.g., Acetone).

-

Low to Insoluble: Water and nonpolar hydrocarbons (e.g., Hexanes, Toluene). The energy required to disrupt the water's hydrogen-bonding network to accommodate the large lipophilic molecule is prohibitive.

Experimental Protocol for Solubility Determination (Dynamic Method)

To obtain quantitative solubility data, the dynamic (or synthetic) method is highly reliable as it avoids issues of supersaturation common with isothermal methods.[3][6] This method involves visually or instrumentally observing the dissolution of a solid upon controlled heating.

Causality Behind Choices:

-

Why a Dynamic Method? It determines the exact temperature at which a known concentration dissolves, providing a precise point on the solubility curve. This is often more reproducible for boronic acids, which can form complex equilibria in solution.[6]

-

Why Controlled Heating? A slow, constant heating rate (e.g., 0.2 K/min) is critical to ensure the system remains at thermal equilibrium, preventing an overestimation of the dissolution temperature.

-

Why Turbidity Monitoring? Instrumental monitoring with a light probe provides an objective and sensitive endpoint, identified by a sharp increase in light transmission when the last solid particle dissolves.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh a specific mass of 4-(4-Bromophenoxy)phenylboronic acid and the chosen solvent into a jacketed glass vessel to create a biphasic sample of known mole fraction.

-

Heating and Stirring: Place the vessel in a heating/cooling circulator. Begin vigorous stirring to ensure homogeneity.

-

Controlled Heating Ramp: Initiate a slow, constant heating ramp (e.g., 0.2 K/min).

-

Turbidity Monitoring: Continuously monitor the sample's turbidity using a luminance probe that measures the intensity of a light beam passing through the solution.

-

Equilibrium Temperature Determination: Record the temperature at which the solution becomes clear. This is the equilibrium solubility temperature for that specific composition and is marked by a sharp, stable increase in measured light intensity.

-

Data Collection: Repeat steps 1-5 for a range of compositions to construct a full solubility curve (mole fraction vs. temperature).

Workflow Visualization:

Caption: Workflow for the dynamic method of solubility determination.

Section 3: Stability Profile and Degradation Pathways

Boronic acids are susceptible to several degradation pathways that can impact their purity, reactivity, and shelf-life. Understanding these pathways is crucial for defining appropriate storage conditions and mitigating the formation of impurities during synthesis.

Primary Degradation Pathways

-

Oxidative Deboronation: This is a common and often rapid degradation pathway, particularly in the presence of air or other oxidizing agents.[7] The mechanism involves a nucleophilic attack on the boron's empty p-orbital, leading to the cleavage of the carbon-boron bond and formation of the corresponding phenol (4-(4-bromophenoxy)phenol) and boric acid. The presence of the electron-donating phenoxy group may increase the electron density on the boronic acid-bearing ring, potentially making the boron atom more susceptible to oxidation compared to electron-deficient arylboronic acids.

-

Protodeboronation: This pathway involves the cleavage of the C-B bond and its replacement with a C-H bond, yielding 4-bromodiphenyl ether. This reaction is typically slower than oxidation but can be significant in protic media, with its rate influenced by pH and temperature.

-

Anhydride (Boroxine) Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride called a boroxine. This process is often reversible upon exposure to water. While boroxine formation protects the C-B bond, it alters the molecular weight and can complicate reaction stoichiometry if not accounted for.

Degradation Pathways Visualization:

Caption: Key degradation pathways for arylboronic acids.

Strategies for Enhancing Stability

Given their inherent instabilities, arylboronic acids are often converted into more robust derivatives for long-term storage and handling. The most common strategy is the formation of boronate esters by reacting the boronic acid with a diol. Pinacol esters are widely used, and the availability of 4-(4-Bromophenoxy)phenylboronic acid pinacol ester from commercial suppliers underscores this practice.[8] For particularly unstable boronic acids, N-methyliminodiacetic acid (MIDA) esters offer exceptional benchtop stability and can release the free boronic acid in situ under reaction conditions.

Experimental Protocol for Stability Assessment (Forced Degradation Study)

A forced degradation study is an essential tool for identifying potential degradants, understanding degradation pathways, and establishing a stability-indicating analytical method.[1][9] The protocol involves subjecting the compound to stress conditions more severe than those encountered during routine handling and storage.[10]

Causality Behind Choices:

-

Why Stress Conditions? Exposing the molecule to acid, base, oxidation, heat, and light accelerates degradation, allowing for the rapid identification of liabilities that might only appear over months or years under normal storage.[10][11]

-

Why HPLC? Reverse-phase High-Performance Liquid Chromatography (HPLC) is the workhorse analytical technique for these studies. It is highly effective at separating the parent compound from its more polar (e.g., phenol) or less polar (e.g., boroxine, protodeboronated product) degradants. A photodiode array (PDA) detector is used to monitor peak purity and identify new chromophores.

-

Why a Control Sample? A sample stored under ambient, protected conditions serves as the baseline (t=0) to quantify the extent of degradation under each stress condition.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a stock solution of 4-(4-Bromophenoxy)phenylboronic acid in a suitable solvent (e.g., acetonitrile or a 1:1 acetonitrile:water mixture).

-

Application of Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

-

Acidic Hydrolysis: Add 0.1 M HCl. Incubate at 60 °C.

-

Basic Hydrolysis: Add 0.1 M NaOH. Incubate at 60 °C.

-

Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature.

-

Thermal Degradation: Incubate the solution at 60 °C in the dark.

-

Photolytic Degradation: Expose the solution to a calibrated light source (per ICH Q1B guidelines).

-

Control: Keep one vial at room temperature, protected from light.

-

-

Time Point Sampling: Withdraw samples from each vial at predetermined time points (e.g., 2, 8, 24, 48 hours). Quench the acid/base samples with an equivalent amount of base/acid to halt the reaction.

-

HPLC Analysis: Analyze all samples by a validated stability-indicating RP-HPLC method.

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typical.

-

Column: A C18 stationary phase is standard.

-

Detection: UV detection at a wavelength where the parent compound and potential degradants absorb (e.g., 254 nm).

-

-

Data Interpretation:

-

Calculate the percentage degradation of the parent compound by comparing its peak area to the control.

-

Determine the relative percentage of each new peak (degradant).

-

Perform peak purity analysis on the parent peak to ensure no degradants are co-eluting.

-

Workflow Visualization:

Caption: Workflow for a forced degradation stability study.

Section 4: Practical Recommendations for Handling and Storage

Based on the established chemical principles, the following best practices are recommended for maximizing the shelf-life and ensuring the quality of 4-(4-Bromophenoxy)phenylboronic acid:

-

Storage: The solid material should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) to minimize exposure to oxygen and moisture. It should be kept in a cool, dark, and dry place. A refrigerator or freezer is ideal.

-

Handling: When weighing and handling, minimize the compound's exposure time to the ambient atmosphere. Use promptly after weighing. For solution-phase applications, prepare solutions fresh and use them immediately. Avoid prolonged storage in protic or aqueous-containing solvents.

-

Derivative Use: For applications requiring high purity and stability over time, or for use in high-throughput screening workflows, the use of a more stable derivative, such as the corresponding pinacol boronate ester, is strongly advised.

Conclusion

4-(4-Bromophenoxy)phenylboronic acid is a potent synthetic intermediate whose successful application hinges on a clear understanding of its solubility and stability. Its large aromatic structure renders it poorly soluble in aqueous media but readily soluble in common polar aprotic organic solvents. The primary stability concerns are oxidative deboronation and the formation of boroxine anhydrides, both of which can be mitigated through proper handling and storage under inert, dry conditions. For ultimate stability, conversion to a boronate ester is the industry-standard approach. By employing the principles and experimental protocols outlined in this guide, researchers can confidently and effectively utilize this versatile reagent in their synthetic endeavors, ensuring both reproducibility and high-quality outcomes.

References

Sources

- 1. onyxipca.com [onyxipca.com]

- 2. 4-Bromophenylboronic acid | 5467-74-3 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 5. scispace.com [scispace.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 8. boronpharm.com [boronpharm.com]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biopharminternational.com [biopharminternational.com]

A Technical Guide to 4-(4-Bromophenoxy)phenylboronic Acid and its Derivatives for Advanced Research

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the properties, synthesis, and applications of 4-(4-Bromophenoxy)phenylboronic acid and its commonly utilized pinacol ester derivative.

Executive Summary: Clarifying the Core Reagent

Initial inquiries for the CAS number and molecular weight of 4-(4-Bromophenoxy)phenylboronic acid often lead to ambiguity. It is crucial to understand that this compound is most frequently handled and commercially available in its more stable form, 4-(4-Bromophenoxy)phenylboronic acid pinacol ester . The free boronic acid is often generated in situ or used immediately after preparation due to its propensity for dehydration to form boroxines. Therefore, this guide will focus on the technical data for the pinacol ester, the scientifically relevant and commercially available reagent.

Key Chemical Identifiers:

| Compound Name | CAS Number | Molecular Weight | Molecular Formula |

| 4-(4-Bromophenoxy)phenylboronic acid pinacol ester | Not explicitly found; often proprietary to suppliers | 375.06 g/mol [1] | C18H20BBrO3[1] |

Introduction: The Synthetic Utility of Aryl Boronic Esters

Aryl boronic acids and their esters are foundational reagents in modern organic chemistry, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. These reactions are instrumental in the construction of carbon-carbon bonds, a critical step in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The presence of a bromophenoxy moiety in the 4-position offers a versatile handle for further chemical elaboration, making 4-(4-Bromophenoxy)phenylboronic acid pinacol ester a valuable building block in medicinal chemistry and materials science.

Physicochemical Properties and Handling

Physical State: Crystalline solid.

Solubility: Generally soluble in organic solvents such as methanol, and insoluble in water.

Stability and Storage: Boronic acid pinacol esters exhibit greater stability compared to their corresponding free boronic acids. They are less prone to dehydration and are therefore the preferred form for storage and handling. It is recommended to store the compound in a cool, dry place, away from oxidizing agents.

Synthesis and Mechanism

The synthesis of 4-(4-Bromophenoxy)phenylboronic acid pinacol ester typically involves a multi-step sequence. A common synthetic pathway is outlined below:

Caption: Synthetic workflow for 4-(4-Bromophenoxy)phenylboronic acid pinacol ester.

Experimental Protocol: Synthesis of the Pinacol Ester

-

Ullmann Condensation: 4-Bromophenol is coupled with 1-bromo-4-iodobenzene in the presence of a copper catalyst and a base (e.g., potassium carbonate) in a high-boiling solvent (e.g., dimethylformamide). The reaction mixture is heated to facilitate the formation of the diaryl ether linkage.

-

Purification: The crude product, 4-bromo-1-(4-bromophenoxy)benzene, is purified using column chromatography to isolate the desired intermediate.

-

Borylation: The purified intermediate is then subjected to a Miyaura borylation reaction. This involves reacting the aryl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., potassium acetate) in an appropriate solvent (e.g., dioxane).

-

Work-up and Isolation: The reaction mixture is worked up by quenching with water and extracting the product with an organic solvent. The organic layer is dried, and the solvent is removed under reduced pressure. The resulting solid is then purified, typically by recrystallization or column chromatography, to yield the final product, 4-(4-Bromophenoxy)phenylboronic acid pinacol ester.

Applications in Drug Discovery and Development

The structural motif of 4-(4-Bromophenoxy)phenyl is present in a variety of biologically active molecules. The utility of the corresponding boronic acid pinacol ester lies in its ability to participate in cross-coupling reactions to introduce this fragment into a target molecule.

Example Application: Suzuki-Miyaura Cross-Coupling

This reaction is a cornerstone of modern medicinal chemistry for the synthesis of biaryl and substituted aromatic compounds.

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: To a reaction vessel, add 4-(4-Bromophenoxy)phenylboronic acid pinacol ester (1.0 eq.), the desired aryl or vinyl halide/triflate (1.2 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), and a base (e.g., aqueous sodium carbonate, 2.0 eq.).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water.

-

Reaction Conditions: The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the desired coupled product.

Safety and Handling

Hazard Identification:

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator is recommended.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-(4-Bromophenoxy)phenylboronic acid pinacol ester is a versatile and valuable reagent in synthetic organic chemistry, particularly for applications in drug discovery and materials science. Its stability and reactivity in cross-coupling reactions make it a key building block for the synthesis of complex molecular architectures. Researchers and scientists are encouraged to consult the relevant safety and technical documentation to ensure proper handling and successful application of this compound in their work.

References

-

BoronPharm. 4-(4-Bromophenoxy)phenylboronic acid pinacol ester. [Link]

Sources

Purity and analysis of 4-(4-Bromophenoxy)phenylboronic acid

An In-Depth Technical Guide to the Purity and Analysis of 4-(4-Bromophenoxy)phenylboronic Acid

Abstract

4-(4-Bromophenoxy)phenylboronic acid is a pivotal intermediate in modern synthetic chemistry, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to forge complex biaryl structures inherent to many pharmaceutical agents and advanced materials.[1] The utility of this reagent is, however, critically dependent on its purity. The presence of residual starting materials, homocoupled byproducts, or inorganic salts can significantly impede reaction efficiency and introduce downstream purification challenges. This guide provides a comprehensive framework for researchers, process chemists, and quality control analysts on the synthesis, purification, and rigorous analytical characterization of 4-(4-Bromophenoxy)phenylboronic acid, ensuring its fitness for purpose in demanding applications.

The Synthetic Landscape and Anticipated Impurity Profile

A robust analytical strategy begins with understanding the synthetic origin of the material, as this dictates the likely impurity profile. A common and industrially relevant synthesis for arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[2][3][4]

Typical Synthetic Route:

-

Grignard Formation: 1-Bromo-4-phenoxybenzene is reacted with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) to form the corresponding Grignard reagent.

-

Borylation: The Grignard reagent is then added to a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperatures to form a boronate ester.

-

Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions (e.g., with HCl) to yield the final 4-(4-Bromophenoxy)phenylboronic acid.

This pathway, while effective, can generate a predictable set of process-related impurities.

| Impurity Class | Specific Example(s) | Origin | Impact |

| Starting Materials | 1-Bromo-4-phenoxybenzene | Incomplete Grignard formation or borylation. | Can compete in subsequent reactions; complicates purity assessment. |

| Homocoupling Byproducts | 4,4'-Bis(phenoxy)biphenyl | Wurtz-type coupling of the Grignard reagent.[5] | Difficult to separate due to similar polarity to the desired product. |

| Deboronated Impurity | Diphenyl ether | Protodeboronation of the boronic acid, often during workup or storage.[6] | Inactive in coupling reactions; reduces overall yield and purity. |

| Boronic Acid Anhydrides (Boroxines) | Trimeric cyclic anhydride of the product | Dehydration of the boronic acid upon standing or heating. | Generally reactive in Suzuki couplings but complicates characterization and stoichiometry. |

| Inorganic Salts | MgCl₂, MgBr₂ | Byproducts from the Grignard and hydrolysis steps. | Can interfere with catalysis and must be removed during aqueous workup. |

Purification Strategies: From Crude Solid to High-Purity Reagent

Achieving high purity (>98%) is essential for consistent performance in catalysis. The purification strategy is typically a multi-step process tailored to the physical state of the crude product and the nature of the impurities.[7]

Diagram: General Purification Workflow

Caption: Decision workflow for the purification of 4-(4-Bromophenoxy)phenylboronic acid.

Protocol 1: Purification by Recrystallization

Recrystallization is the most effective method for purifying solid arylboronic acids when impurities have different solubility profiles.[8][9] The key is selecting an appropriate solvent system.

Causality Behind Solvent Selection: An ideal solvent should dissolve the compound poorly at room temperature but completely at elevated temperatures. For arylboronic acids, which possess both polar (B(OH)₂) and non-polar (biaryl) character, a mixed solvent system is often required. An ethanol/water or toluene/hexane mixture can be effective.

Step-by-Step Methodology:

-

Solubilization: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the more polar solvent (e.g., ethanol or toluene) and heat the mixture to a gentle boil with stirring.

-

Titration: Continue adding the primary solvent in small portions until the solid fully dissolves.

-

Induce Crystallization: Add the less polar anti-solvent (e.g., water or hexanes) dropwise until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the primary solvent to redissolve the precipitate.

-

Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.

-

Isolation: Collect the resulting crystals by vacuum filtration, washing the filter cake with a small amount of chilled anti-solvent.

-

Drying: Dry the purified crystals under high vacuum to remove residual solvents.

Protocol 2: Purification by Flash Column Chromatography

If the product is an oil or if recrystallization fails to remove closely related impurities (like homocoupled byproducts), flash column chromatography is the method of choice.[7]

Causality Behind Stationary and Mobile Phase Selection: Boronic acids can be challenging to chromatograph on standard silica gel due to their acidic nature and potential for strong adsorption, leading to peak tailing.[10] A common strategy is to use a mobile phase containing a small amount of a polar solvent (like ethyl acetate or acetone) in a non-polar solvent (like hexanes or dichloromethane).[8] Modifying the silica gel with boric acid has also been shown to improve separation for some boronic esters.[10]

Step-by-Step Methodology:

-

Solvent System Selection: Using Thin Layer Chromatography (TLC), identify an eluent system that provides good separation between the product and impurities, with a target Rf value for the product of ~0.3. A gradient of ethyl acetate in hexanes is a good starting point.

-

Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack the column under positive pressure.

-

Sample Loading: Dissolve the crude product in a minimal volume of dichloromethane or the eluent. Alternatively, for solids, perform a dry load by adsorbing the compound onto a small amount of silica gel, drying it, and loading the resulting powder onto the column.

-

Elution: Run the column, gradually increasing the polarity of the mobile phase.

-

Fraction Collection & Analysis: Collect fractions and monitor their composition by TLC.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Comprehensive Analytical Characterization

No single technique is sufficient to confirm both the identity and purity of 4-(4-Bromophenoxy)phenylboronic acid. A multi-faceted approach, integrating chromatographic and spectroscopic methods, is required for a complete and trustworthy assessment.[11]

Diagram: Integrated Analytical Workflow

Caption: Integrated workflow for the complete analytical validation of the final product.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity and assay of organic compounds.[12] For boronic acids, reversed-phase HPLC is typically employed.

Causality Behind Method Parameters:

-

Column: A C18 stationary phase provides good retention for the moderately non-polar biaryl structure.

-

Mobile Phase: Boronic acids have pKa values around 8-10.[12] Using a mobile phase with a low pH (e.g., containing 0.1% formic or phosphoric acid) ensures the boronic acid group is fully protonated and neutral, leading to better peak shape and retention.[12][13]

-

Detector: A Diode Array Detector (DAD) or UV detector set at a wavelength where the aromatic system absorbs strongly (e.g., 254 nm) is ideal.

Protocol 3: HPLC Purity Determination

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for aromatic compounds. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase with an acidic modifier to suppress ionization.[13] |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase with a matched modifier. |

| Gradient | 5% to 95% B over 20 min | Broad gradient to elute impurities with a wide polarity range. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Injection Vol. | 10 µL | Standard injection volume. |

| Detection | UV at 254 nm | Wavelength for strong chromophore absorption. |

| Sample Prep. | 1 mg/mL in 50:50 Acetonitrile:Water | Ensures complete dissolution. |

Data Interpretation: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks. Impurities are identified by their retention times relative to the main peak.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for unambiguous structure confirmation.[11] For 4-(4-Bromophenoxy)phenylboronic acid, both ¹H and ¹³C NMR are essential.

-

¹H NMR: Provides information on the number and connectivity of protons. The aromatic region will show distinct doublets corresponding to the two different phenyl rings. The broad singlet for the B(OH)₂ protons is also a key diagnostic peak, though its chemical shift can vary and it may exchange with D₂O.

-

¹³C NMR: Confirms the carbon skeleton. The carbon attached to the boron atom is often broadened due to quadrupolar relaxation and may not be observed.

-

qNMR (Quantitative NMR): Can be used for an accurate assay determination against a certified internal standard.

| Expected ¹H NMR Signals (in DMSO-d₆) | Approx. Shift (ppm) | Multiplicity | Assignment |

| B(OH)₂ | ~8.2 | Broad Singlet | Boronic acid protons |

| Aromatic | 7.7-7.8 | Doublet | Protons ortho to Boron |

| Aromatic | 7.5-7.6 | Doublet | Protons on Bromo-ring |

| Aromatic | 7.0-7.1 | Doublets | Protons ortho to Ether & Bromine |

Mass Spectrometry (MS)

MS provides crucial confirmation of the molecular weight.[14] Electrospray Ionization (ESI) is a common technique for boronic acids.

-

Methodology: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile/water) and infused into the mass spectrometer.[14] Analysis in both positive and negative ion modes is recommended.

-

Expected Ions: The molecular weight of C₁₂H₁₀BBrO₃ is 291.99 g/mol . Due to the isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approx. 1:1 ratio), the mass spectrum will show a characteristic pair of peaks separated by 2 m/z units.

-

Positive Mode [M+H]⁺: m/z ~293 and ~295

-

Negative Mode [M-H]⁻: m/z ~291 and ~293

-

Conclusion

The integrity of advanced chemical research and manufacturing relies on the well-defined quality of its starting materials. For a key building block like 4-(4-Bromophenoxy)phenylboronic acid, purity is not a trivial specification but a critical performance parameter. By integrating a sound understanding of its synthetic origins with robust purification protocols and a multi-technique analytical workflow, scientists can ensure the material is free from detrimental impurities. The systematic application of recrystallization or chromatography, followed by validation with HPLC for purity, NMR for structural identity, and MS for molecular weight confirmation, constitutes a self-validating system that guarantees the quality and reliability of this essential reagent.

References

-

ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]

-

Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic. [Link]

-

Amerigo Scientific. (n.d.). Boronic Acid Affinity Chromatography Resin. [Link]

-

Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

-

National Center for Biotechnology Information. (n.d.). (4-Bromophenyl)boronic acid. PubChem. [Link]

-

Patsnap. (n.d.). Preparation method of 4-phenoxyphenylboronic acid. Eureka. [Link]

-

DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). Arylboronic Acids. WordPress.com. [Link]

-

Soundararajan, S., Badawi, M., Kohlrust, C. M., & Hageman, J. H. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. PubMed. [Link]

-

Reddit. (2017). Purification of boronic acids?. r/chemistry. [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

-

Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. [Link]

-

BoronPharm. (n.d.). 4-(4-Bromophenoxy)phenylboronic acid pinacol ester. [Link]

-

Lunn, S., & Biba, M. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. [Link]

-

eScholarship. (n.d.). SYNTHESIS OF BORONIC ACIDS AND ESTERS FROM PINACOLBORANE AND AMINOBORANE UNDER AMBIENT MAGNE. [Link]

-

SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR. [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. [Link]

-

The Royal Society of Chemistry. (n.d.). Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

-

ChemCon GmbH. (n.d.). Identity determination and purity testing. [Link]

-

SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. [Link]

- Google Patents. (n.d.).

-

NIST. (n.d.). Methanone, (4-bromophenyl)phenyl-. WebBook. [Link]

-

ResearchGate. (n.d.). (PDF) Analysis of Boronic Acids Without Chemical Derivatisation. [Link]

-

Wikipedia. (n.d.). Phenylboronic acid. [Link]

Sources

- 1. netascientific.com [netascientific.com]

- 2. Preparation method of 4-phenoxyphenylboronic acid - Eureka | Patsnap [eureka.patsnap.com]

- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. escholarship.org [escholarship.org]

- 6. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Identity determination and purity testing [chemcon.com]

- 12. waters.com [waters.com]

- 13. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 4-(4-Bromophenoxy)phenylboronic Acid: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-(4-Bromophenoxy)phenylboronic Acid

4-(4-Bromophenoxy)phenylboronic acid (CAS No. 137389-32-1) is a bifunctional organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. Its structure, featuring a bromophenoxy group and a boronic acid moiety, makes it a versatile reagent for constructing complex molecular architectures. The boronic acid functional group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][2] The presence of the bromo-substituent provides an additional reactive handle for sequential cross-coupling reactions or other nucleophilic substitutions, enabling the synthesis of diverse and intricate molecules.[1]

This unique combination of functionalities makes 4-(4-Bromophenoxy)phenylboronic acid an invaluable intermediate in the synthesis of pharmaceuticals, particularly in the development of oncology drugs and other targeted therapies.[1][3] Its application extends to the creation of novel organic materials with tailored electronic and photophysical properties.

Commercial Availability and Procurement

4-(4-Bromophenoxy)phenylboronic acid is commercially available from a variety of chemical suppliers, catering to both research and bulk-scale needs. The purity and available quantities can vary between suppliers, impacting its suitability for different applications. When procuring this reagent, it is crucial to consider the required purity for the intended reaction, as impurities can significantly affect reaction outcomes.

Below is a summary of representative commercial suppliers for 4-(4-Bromophenoxy)phenylboronic acid and its common esterified derivatives, which often exhibit enhanced stability and handling characteristics.

| Supplier | Product Name | Purity | Available Quantities |

| BoronPharm | 4-(4-Bromophenoxy)phenylboronic acid pinacol ester | >97% | Inquire for bulk supply |

| Sigma-Aldrich (Merck) | 4-Bromophenylboronic acid | ≥95.0% | 5g, 25g, 100g |

| Alfa Chemistry | 4-Bromophenylboronic acid | 99.5%+ | Inquire for details |

| US Biological Life Sciences | 4-Bromophenylboronic acid | Reagent Grade | 5g, 25g, 100g |

| SynThink Research Chemicals | 4-Bromo Phenylboronic Acid MIDA Ester | Inquire for details | Inquire for price & pack size |

This table is for informational purposes and does not constitute an exhaustive list of all available suppliers. Pricing is subject to change and should be confirmed directly with the vendor.

Synthetic Methodologies: A Practical Approach

While commercially available, understanding the synthesis of 4-(4-Bromophenoxy)phenylboronic acid provides valuable insights into its chemistry and potential impurities. The most common synthetic route involves the formation of a Grignard reagent from a diaryl ether precursor, followed by reaction with a borate ester and subsequent hydrolysis.[4][5]

Generalized Synthetic Scheme

The synthesis typically proceeds via the following steps:

-

Grignard Reagent Formation: 4-Bromodiphenyl ether is reacted with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) to form the corresponding Grignard reagent.

-

Borylation: The Grignard reagent is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures.

-

Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions to yield the final 4-(4-Bromophenoxy)phenylboronic acid.

Detailed Experimental Protocol (Illustrative)

The following protocol is a generalized representation based on established literature procedures for the synthesis of arylboronic acids.[4][6]

Materials:

-

4-Bromodiphenyl ether

-

Magnesium turnings

-

Iodine (catalyst)

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethyl borate

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings and a crystal of iodine under an inert atmosphere (e.g., argon or nitrogen).

-

Dissolve 4-bromodiphenyl ether in anhydrous THF and add a small portion to the flask to initiate the Grignard reaction.

-

Once the reaction begins (indicated by a color change and gentle reflux), add the remaining 4-bromodiphenyl ether solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, stir the reaction mixture at room temperature until the magnesium is consumed.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Add a solution of trimethyl borate in anhydrous THF dropwise to the cooled Grignard reagent.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding aqueous HCl.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 4-(4-Bromophenoxy)phenylboronic acid by recrystallization.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 4-(4-Bromophenoxy)phenylboronic acid.

Key Applications in Research and Development

The utility of 4-(4-Bromophenoxy)phenylboronic acid is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling.[7][8][9][10]

Suzuki-Miyaura Cross-Coupling Reactions

This reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures, which are prevalent in many pharmaceutical agents and functional materials.[8][9] In a typical Suzuki-Miyaura reaction, an aryl boronic acid is coupled with an aryl halide in the presence of a palladium catalyst and a base.[7][10]

The 4-(4-Bromophenoxy)phenylboronic acid can participate in this reaction in two ways:

-

As the boronic acid component: The boronic acid moiety reacts with an aryl halide to form a new C-C bond, leaving the bromo group intact for subsequent transformations.

-

As the halide component (after conversion): While less common, the bromo-substituent can act as the halide partner in a Suzuki-Miyaura coupling with another aryl boronic acid.

Illustrative Suzuki-Miyaura Reaction Scheme

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation method of 4-phenoxyphenylboronic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 6. escholarship.org [escholarship.org]

- 7. ikm.org.my [ikm.org.my]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

The Strategic Application of 4-(4-Bromophenoxy)phenylboronic Acid in Modern Medicinal Chemistry: A Technical Guide

Foreword: The Enduring Relevance of Privileged Scaffolds in Drug Discovery

In the landscape of contemporary drug discovery, the concept of "privileged structures" remains a cornerstone of efficient and successful medicinal chemistry campaigns. These are molecular frameworks that demonstrate the ability to bind to multiple, often unrelated, biological targets, thereby serving as a rich starting point for the development of novel therapeutics. The diaryl ether motif is a quintessential example of such a scaffold, found at the core of numerous approved drugs and clinical candidates.[1] This guide delves into the strategic application of a particularly valuable building block for the synthesis of diaryl ether-containing compounds: 4-(4-Bromophenoxy)phenylboronic acid . We will explore its synthesis, unique chemical properties, and its pivotal role in the generation of potent kinase inhibitors and other therapeutically relevant molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their own discovery efforts.

The Diaryl Ether Moiety: A Privileged Scaffold in Medicinal Chemistry

The diaryl ether linkage is a common feature in a wide array of biologically active natural products and synthetic compounds.[1] Its prevalence stems from a combination of favorable physicochemical properties, including metabolic stability and the ability to adopt specific, low-energy conformations that facilitate high-affinity binding to protein targets. This scaffold is particularly prominent in the field of oncology, where it forms the backbone of numerous kinase inhibitors.[1]

Key Therapeutic Areas for Diaryl Ether-Containing Molecules:

| Therapeutic Area | Target Class Examples |

| Oncology | Tyrosine Kinase Inhibitors (e.g., EGFR, BTK), Serine/Threonine Kinase Inhibitors |

| Infectious Diseases | Antiviral, Antibacterial, Antifungal Agents |

| Inflammatory Diseases | Anti-inflammatory Agents |

The strategic incorporation of the diaryl ether unit can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. The ether linkage introduces a degree of conformational flexibility, allowing the molecule to adapt to the topology of a binding site, while the aromatic rings provide platforms for further functionalization to fine-tune potency, selectivity, and drug-like properties.

4-(4-Bromophenoxy)phenylboronic Acid: A Versatile Synthetic Building Block

4-(4-Bromophenoxy)phenylboronic acid is a bifunctional reagent that combines the desirable diaryl ether scaffold with the synthetic versatility of a boronic acid. This unique combination makes it an invaluable tool for medicinal chemists.

Synthesis of 4-(4-Bromophenoxy)phenylboronic Acid

The synthesis of 4-(4-Bromophenoxy)phenylboronic acid is typically achieved through a multi-step sequence, often starting from commercially available precursors. A common synthetic route involves the formation of a Grignard reagent from a brominated diaryl ether, followed by reaction with a trialkyl borate and subsequent hydrolysis.

Experimental Protocol: Synthesis of 4-(4-Bromophenoxy)phenylboronic acid

Materials:

-

4-Bromodiphenyl ether

-

Magnesium turnings

-

Iodine (catalytic amount)

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate

-

Hydrochloric acid (e.g., 2 M)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for extraction and purification (e.g., diethyl ether, hexanes)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings and a crystal of iodine.

-

Add a small amount of a solution of 4-bromodiphenyl ether in anhydrous THF to the flask.

-

Gently heat the mixture to initiate the Grignard reaction, as indicated by the disappearance of the iodine color and gentle refluxing.

-

Once initiated, add the remaining 4-bromodiphenyl ether solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of trimethyl borate in anhydrous THF to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Workup:

-

Cool the reaction mixture in an ice bath and slowly quench by the addition of hydrochloric acid.

-

Stir the mixture for 1-2 hours to ensure complete hydrolysis of the borate ester.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude 4-(4-Bromophenoxy)phenylboronic acid by recrystallization from an appropriate solvent system (e.g., ether/hexanes) to obtain the final product as a white to off-white solid.

-

Caption: General workflow for the synthesis of 4-(4-Bromophenoxy)phenylboronic acid.

The Power of the Suzuki-Miyaura Coupling Reaction

The boronic acid functional group of 4-(4-Bromophenoxy)phenylboronic acid is a key player in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide (or triflate), providing a powerful and versatile method for constructing complex molecular architectures.

Caption: Schematic of the Suzuki-Miyaura coupling reaction.

The Suzuki-Miyaura coupling is highly valued in medicinal chemistry for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and aryl halides.[2] This allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Application in the Synthesis of Kinase Inhibitors: The Case of Ibrutinib and its Analogs

A prime example of the utility of diaryl ether boronic acids is in the synthesis of kinase inhibitors. Many of these inhibitors feature a diaryl ether core that mimics the hinge-binding motif of ATP, enabling them to potently and selectively inhibit their target kinases.

Ibrutinib: A Landmark BTK Inhibitor

Ibrutinib (Imbruvca®) is a first-in-class, orally available inhibitor of Bruton's tyrosine kinase (BTK) that has revolutionized the treatment of certain B-cell malignancies.[3][4] A key structural feature of ibrutinib is its 4-phenoxyphenyl moiety, which is introduced during its synthesis via a Suzuki-Miyaura coupling reaction using 4-phenoxyphenylboronic acid.[3][4]

While 4-phenoxyphenylboronic acid is directly used in the synthesis of ibrutinib, the closely related 4-(4-Bromophenoxy)phenylboronic acid serves as a critical starting material for the synthesis of ibrutinib analogs and other novel kinase inhibitors. The presence of the bromine atom provides a strategic handle for further chemical diversification.

Strategic Use of the Bromine Handle for SAR Studies

The bromine atom on the terminal phenyl ring of 4-(4-Bromophenoxy)phenylboronic acid can be exploited in several ways:

-

Further Cross-Coupling Reactions: The bromine can participate in a second Suzuki-Miyaura coupling or other palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Sonogashira coupling) to introduce a wide variety of substituents. This allows for a systematic exploration of the chemical space around this part of the molecule to optimize potency, selectivity, and pharmacokinetic properties.

-

Modulation of Electronic Properties: The electron-withdrawing nature of the bromine atom can influence the overall electronic properties of the molecule, which can in turn affect its binding affinity for the target protein.

-

Halogen Bonding: In some cases, the bromine atom can participate in halogen bonding interactions with the protein target, contributing to the overall binding affinity.

Caption: Strategic workflow for generating kinase inhibitor analogs for SAR studies.

Beyond Kinase Inhibitors: Other Potential Applications

The versatility of 4-(4-Bromophenoxy)phenylboronic acid extends beyond the realm of kinase inhibitors. The diaryl ether motif is present in a variety of other biologically active molecules, and the synthetic accessibility of this building block opens up avenues for the exploration of new therapeutic agents.

Potential Therapeutic Targets and Applications:

| Target Class | Potential Therapeutic Application |